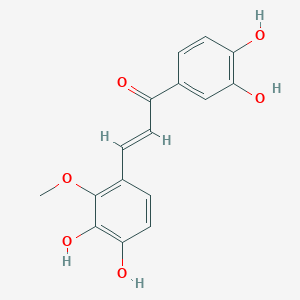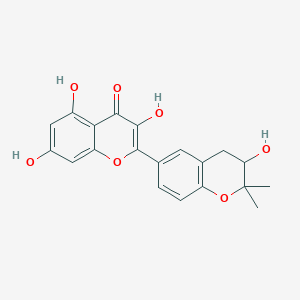
1,2,3,6-Tétragalloylglucose
Vue d'ensemble
Description
[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate is a galloyl-beta-D-glucose compound characterized by the presence of four galloyl groups attached at the 1-, 2-, 3-, and 6-positions of the glucose molecule . This compound is known for its significant biological activities and is a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1,2,3,6-Tetragalloylglucose, also known as 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose or 1,2,3,6-Tetra-O-galloyl-beta-D-glucose, primarily targets the UDP glucuronosyltransferase 1 family, polypeptide A1 (UGT1A1) . UGT1A1 is an enzyme that plays a crucial role in the metabolism and clearance of potentially harmful compounds, including drugs and endogenous substances .
Mode of Action
1,2,3,6-Tetragalloylglucose acts as a potent inhibitor of UGT1A1 . It binds to the enzyme and inhibits its function, with a Ki value of 1.68 μM . This inhibition disrupts the normal metabolic processes carried out by UGT1A1.
Biochemical Pathways
The inhibition of UGT1A1 by 1,2,3,6-Tetragalloylglucose affects the glucuronidation pathway, a major phase II metabolic pathway. This can lead to altered metabolism and clearance of substances that are substrates of UGT1A1 .
Pharmacokinetics
As a potent inhibitor of ugt1a1, it can impact the bioavailability of other compounds that are substrates of this enzyme by inhibiting their metabolism and clearance .
Result of Action
The inhibition of UGT1A1 by 1,2,3,6-Tetragalloylglucose can lead to the accumulation of certain substances in the body, potentially leading to various effects at the molecular and cellular levels . For instance, it has been reported that 1,2,3,6-Tetragalloylglucose can induce apoptosis in gastric cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its activity and stability .
Analyse Biochimique
Biochemical Properties
1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One notable interaction is with the UDP-glucuronosyltransferase 1 family, polypeptide A1 (UGT1A1), where it acts as an inhibitor with a Ki value of 1.68 μM . This inhibition can affect the metabolism of various endogenous and exogenous compounds, influencing their detoxification and excretion. Additionally, 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose can form complexes with metal ions, altering their chemical reactivity and facilitating their detection and quantification in analytical chemistry .
Cellular Effects
1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, such as UGT1A1, inhibiting their activity and affecting the metabolism of substrates. Additionally, it can interact with transcription factors and other regulatory proteins, leading to alterations in gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but its activity may decrease over prolonged periods or under suboptimal storage conditions . Long-term studies have shown that 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in experimental studies .
Metabolic Pathways
1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as UGT1A1, leading to the formation of glucuronide conjugates that are more easily excreted from the body . Additionally, it can influence metabolic flux by altering the activity of key enzymes, thereby affecting the levels of metabolites and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, influencing its activity and function . The compound’s distribution can also be affected by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins to exert its biochemical effects . The subcellular localization of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is crucial for its role in modulating cellular processes and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: [(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate can be synthesized through the esterification of glucose with gallic acid. A common method involves the reaction of glucose with gallic acid in the presence of a catalyst under acidic conditions. The reaction typically requires heating and can be carried out in solvents such as dimethyl sulfoxide .
Industrial Production Methods: Industrial production of [(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate involves similar esterification processes but on a larger scale. The use of biocatalysts, such as enzymes, can enhance the efficiency and selectivity of the reaction, making it more suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: [(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced galloyl derivatives.
Substitution: The galloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products: The major products formed from these reactions include various galloyl derivatives and their oxidized or reduced forms .
Comparaison Avec Des Composés Similaires
[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate is unique due to its specific galloylation pattern. Similar compounds include:
1,2,3,4,6-Pentakis-O-galloyl-beta-D-glucose: This compound has an additional galloyl group at the 4-position, which may alter its biological activity and chemical properties.
1,2,6-Trigalloylglucose: With fewer galloyl groups, this compound exhibits different reactivity and applications.
Propriétés
IUPAC Name |
[3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-27(47)28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATQVALKDAUZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,2,3,6-Tetragalloyl-beta-D-glucopyranose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79886-50-3 | |
| Record name | 1,2,3,6-Tetragalloyl-beta-D-glucopyranose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
| Record name | 1,2,3,6-Tetragalloyl-beta-D-glucopyranose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)





![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)





